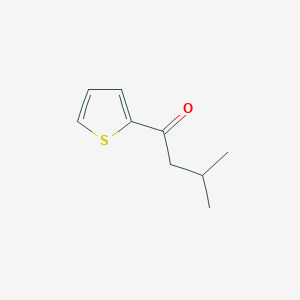

3-Metil-1-(tiofen-2-il)butan-1-ona

Descripción general

Descripción

The compound 3-Methyl-1-(thiophen-2-yl)butan-1-one is a chemical entity that can be used as an intermediate in the synthesis of various heterocyclic compounds. It is related to the compounds discussed in the provided papers, which include derivatives and analogs with thiophene moieties. These compounds are of interest due to their potential applications in pharmaceuticals, such as anti-depressants, and their antibacterial properties .

Synthesis Analysis

The synthesis of related thiophene-containing compounds involves various starting materials and methods. For instance, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one serves as a three-carbon synthon for the synthesis of five and six-membered heterocycles with aldehyde functionality. Cyclocondensation with bifunctional heteronucleophiles and cycloaromatization with thiophene-acetonitriles are among the methods used . Another study discusses the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an intermediate for R-Duloxetine, using acetylthiophene, thiophene, and thiophenecarboxaldehyde as starting materials .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often characterized using techniques such as IR, NMR, and X-ray diffraction. For example, the crystal structure of a thiophene-containing compound was determined to be in the triclinic space group P-1, with intermolecular non-covalent interactions contributing to a layered network structure . Quantum chemical calculations have also been employed to analyze the steric arrangement of heterocycles in molecules like 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, sulfonation, formylation, and acylation. The reactivity of the thiophene ring can lead to mixtures of substituted isomers or involve multiple fragments of the molecule depending on the reaction conditions . Additionally, photoinduced oxidative annulation has been used to access polyheterocyclic compounds without the need for transition metals or oxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of substituents on the thiophene ring can affect the compound's reactivity and physical state. For instance, the solid-state structure and intermolecular interactions can impact the melting point and solubility. The antibacterial activity of these compounds is also a significant chemical property, with some showing broad-spectrum activity against various strains of bacteria .

Aplicaciones Científicas De Investigación

Síntesis Química

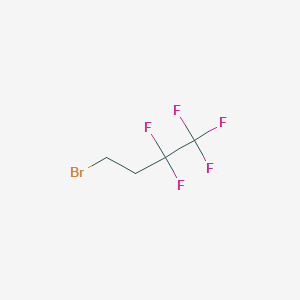

“3-Metil-1-(tiofen-2-il)butan-1-ona” se utiliza en la síntesis química . Es un intermedio clave en la síntesis de varios compuestos orgánicos. Su peso molecular es 168,26 y es un líquido a temperatura ambiente .

Investigación Farmacéutica

El tiofeno y sus derivados sustituidos, incluyendo “this compound”, han mostrado una amplia gama de propiedades terapéuticas . Se ha informado que poseen propiedades antiinflamatorias, antipsicóticas, antiarrítmicas, ansiolíticas, antifúngicas, antioxidantes, moduladoras del receptor de estrógeno, antimitóticas, antimicrobianas, inhibidoras de quinasas y anticancerígenas .

Ciencia de Materiales

Los compuestos a base de tiofeno tienen diversas aplicaciones en la ciencia de materiales . Se utilizan en el desarrollo de nuevos materiales con propiedades únicas.

Diseño de Fármacos

Las unidades de tiofeno, incluyendo “this compound”, se utilizan en el diseño y descubrimiento de nuevas moléculas de fármacos . Se utilizan como bloques de construcción en la síntesis de moléculas de fármacos complejas.

Química Heterocíclica

“this compound” es un compuesto heterocíclico . Se utiliza en investigaciones relacionadas con la química heterocíclica, que implica el estudio de anillos que contienen átomos de al menos dos elementos diferentes.

Reacciones de Condensación

“this compound” puede participar en reacciones de condensación . Por ejemplo, puede reaccionar con derivados del ácido tioglicólico en condiciones básicas para generar derivados de ácido 3-hidroxi-2-tiofeno carboxílico .

Safety and Hazards

Propiedades

IUPAC Name |

3-methyl-1-thiophen-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7(2)6-8(10)9-4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNIWPZCGICRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457534 | |

| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17616-98-7 | |

| Record name | 3-methyl-1-(thiophen-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methylbenzo[b]thiophen-3(2H)-one](/img/structure/B1280240.png)